N-Methylcyclobutanecarboxamide is a compound that has been explored in various research contexts due to its potential therapeutic applications. While the provided data does not directly discuss N-Methylcyclobutanecarboxamide, it does provide insights into similar compounds with related structures and mechanisms of action. These compounds have been studied for their roles in neurological conditions, particularly in relation to cognitive deficits in schizophrenia and epilepsy.
The first paper discusses a compound, PHA-543,613, which is an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR)1. This receptor is implicated in cognitive processes, and agonists like PHA-543,613 are being investigated for their potential to treat cognitive deficits in schizophrenia. The compound exhibits rapid brain penetration and high oral bioavailability, making it a promising candidate for therapeutic use.
The second paper explores a range of 1-aminocyclobutanecarboxylic acid derivatives, which have shown potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites2. These sites are important in excitatory neurotransmission and are a target for anticonvulsant drugs. The compounds studied were found to be more potent than standard NMDA receptor antagonists and demonstrated anticonvulsant activity in animal models.
PHA-543,613, a structurally related compound to N-Methylcyclobutanecarboxamide, has been identified as a potential treatment for cognitive deficits in schizophrenia due to its action as an alpha7 nAChR agonist1. The compound's efficacy was demonstrated in vivo through models assessing auditory sensory gating and cognitive performance, indicating its potential application in neuropsychiatric disorders.
The anticonvulsant properties of 1-aminocyclobutanecarboxylic acid derivatives have been evaluated, with certain derivatives showing significant potential in this field2. These compounds were tested in animal models of epilepsy and were found to have anticonvulsant activity that generally paralleled their NMDA receptor antagonist activity. This suggests that similar compounds, possibly including N-Methylcyclobutanecarboxamide, could be developed as new antiepileptic drugs.
The third paper provides an overview of the anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD)3. While this compound is not N-Methylcyclobutanecarboxamide, it shares a similar N-methyl moiety. The studies aimed to investigate the anticonvulsant activity of M-TMCD and its metabolite in rodent models of human epilepsy, as well as to assess their potential for inducing neural tube defects and neurotoxicity. This research is crucial for understanding the safety profile of new antiepileptic drugs and could be relevant for compounds with similar structures.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5